1-(4-Fluorophenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)ethanol involves various chemical reactions, including the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone. This process can be catalyzed by Daucus carota cells, yielding (S)-(–)-1-(4-Fluorophenyl)ethanol with high enantiomeric excess. Additionally, biotransformation methods have been developed for the synthesis of enantiomerically pure forms of related compounds, demonstrating the versatility of biological systems in synthesizing complex molecules (Percino et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-(4-Fluorophenyl)ethanol has been elucidated through X-ray crystallography, revealing its crystalline form and intermolecular interactions. The structure is characterized by the presence of a fluorophenyl group attached to an ethanol moiety, which can form hydrogen bonds contributing to its stability in the crystalline state. Such detailed structural insights are crucial for understanding the compound's chemical behavior and reactivity (Ciavardini et al., 2013).
Chemical Reactions and Properties
1-(4-Fluorophenyl)ethanol participates in various chemical reactions, including condensation reactions to form dehydration compounds. These reactions are influenced by the presence of the fluorine atom, which affects the electron density of the molecule and its reactivity. The compound's ability to undergo different chemical transformations makes it a valuable intermediate in organic synthesis (Maity et al., 2011).
Physical Properties Analysis
The physical properties of 1-(4-Fluorophenyl)ethanol, such as melting point and solubility, are influenced by its molecular structure and intermolecular interactions. The fluorine atom contributes to the compound's polarity, affecting its solubility in various solvents and its phase behavior. Understanding these properties is essential for designing processes involving this compound (Speranza et al., 2009).
Chemical Properties Analysis
The chemical properties of 1-(4-Fluorophenyl)ethanol, such as reactivity and stability, are significantly affected by the fluorine substitution. Fluorine's electronegativity and its effects on the aromatic ring's electron density influence the compound's reactivity patterns, including its ability to participate in hydrogen bonding and its reactivity towards electrophilic and nucleophilic agents. These properties are crucial for its applications in chemical synthesis and pharmaceutical development (Najiya et al., 2014).
Scientific Research Applications
Enantioselective Synthesis Applications :
- HIV Infection : (S)-(–)-1-(4-Fluorophenyl)ethanol serves as an intermediate in synthesizing an antagonist of the CCR5 chemokine receptor, which can protect against HIV infection.
- Antimalarial Drug : (R)-(+)-1-(4-Fluorophenyl)ethanol is a component of an antimalarial drug and a γ-secretase modulator necessary for Alzheimer's disease treatment.
- Chiral Recognition Studies : This compound is used to study the role of substituents in the chiral recognition of molecular complexes (ChemChemTech, 2022).
Biotransformation-Mediated Synthesis :
- Cancer Treatment : (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, synthesized via biotransformation, is a key intermediate for preparing PF-2341066, a potent inhibitor of c-Met/ALK currently in clinical development for cancer treatment (Tetrahedron-asymmetry, 2010).
Ruthenium-Catalyzed Hydrogen Transfer Reactions :
- Dehydrogenation Studies : 1-(4-Fluorophenyl)ethanol has been used in studying the mechanism of ruthenium-catalyzed hydrogen transfer reactions, specifically the dehydrogenation process (The Journal of Organic Chemistry, 2003).
X-Ray Crystal Structures in Condensation Reactions :
- Structural Analysis : The X-ray structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol has been determined to understand its role in the Knoevenagel condensation reaction (The Open Crystallography Journal, 2008).
Conformational Landscape Studies :
- Spectroscopy Research : 1-(Fluorophenyl)ethanols, including 1-(4-fluorophenyl)ethanol, have been studied to understand their conformational landscapes using spectroscopy, particularly in the context of their interactions with water (Chemphyschem, 2009).
Rotational Spectra Analysis :
- Molecular Structure Studies : The rotational spectrum of 1-(4-fluorophenyl)-1-ethanol has been measured to explore the molecule's stability and conformer preferences (Physica Scripta, 2008).
Electrochemical Methods :
- Alcohol Synthesis : 1-(4-Fluorophenyl)ethanol has been synthesized using an electrochemical method, showcasing its potential in chemical synthesis (Chemistry Letters, 1990).
Safety And Hazards
Safety measures for handling 1-(4-Fluorophenyl)ethanol include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The future directions for the study of 1-(4-Fluorophenyl)ethanol include optimizing the conditions for the biotransformation of 1-(4-fluorophenyl)ethanone in a reaction medium containing exogenous reducing agents . This could lead to the formation of an S-alcohol with moderate yields and optical purities .
properties
IUPAC Name |
1-(4-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSORRYQPTKSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)ethanol | |
CAS RN |
403-41-8 | |
Record name | 1-(4-Fluorophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 403-41-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-fluoro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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